molecular formula C10H11FO B14358900 {[(3-Fluoroprop-1-en-2-yl)oxy]methyl}benzene CAS No. 91922-67-7

{[(3-Fluoroprop-1-en-2-yl)oxy]methyl}benzene

Cat. No.: B14358900
CAS No.: 91922-67-7
M. Wt: 166.19 g/mol
InChI Key: NARRFIDHSIWFHF-UHFFFAOYSA-N
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Description

{[(3-Fluoroprop-1-en-2-yl)oxy]methyl}benzene is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(3-Fluoroprop-1-en-2-yl)oxy]methyl}benzene typically involves the reaction of benzyl alcohol with 3-fluoroprop-1-en-2-ol under specific conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ether linkage. The reaction conditions often include a temperature range of 60-80°C and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalytic systems and optimized reaction parameters can significantly enhance the production scale and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

{[(3-Fluoroprop-1-en-2-yl)oxy]methyl}benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of benzyl alcohol or toluene derivatives.

    Substitution: Formation of hydroxylated or aminated benzene derivatives.

Scientific Research Applications

{[(3-Fluoroprop-1-en-2-yl)oxy]methyl}benzene has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of {[(3-Fluoroprop-1-en-2-yl)oxy]methyl}benzene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The fluorine atom in the compound enhances its reactivity and binding affinity, making it a valuable tool in studying molecular interactions and pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzyl alcohol: Shares the benzyl group but lacks the fluorinated prop-1-en-2-yl moiety.

    3-Fluoroprop-1-en-2-ol: Contains the fluorinated prop-1-en-2-yl group but lacks the benzyl group.

    Benzyl fluoride: Contains the benzyl group with a fluorine atom directly attached to the benzene ring.

Uniqueness

{[(3-Fluoroprop-1-en-2-yl)oxy]methyl}benzene is unique due to the presence of both the benzyl and fluorinated prop-1-en-2-yl groups, which confer distinct chemical and physical properties

Properties

CAS No.

91922-67-7

Molecular Formula

C10H11FO

Molecular Weight

166.19 g/mol

IUPAC Name

3-fluoroprop-1-en-2-yloxymethylbenzene

InChI

InChI=1S/C10H11FO/c1-9(7-11)12-8-10-5-3-2-4-6-10/h2-6H,1,7-8H2

InChI Key

NARRFIDHSIWFHF-UHFFFAOYSA-N

Canonical SMILES

C=C(CF)OCC1=CC=CC=C1

Origin of Product

United States

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